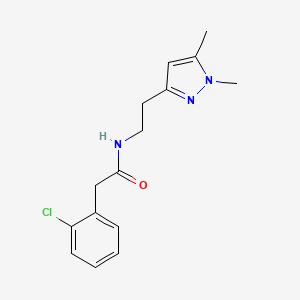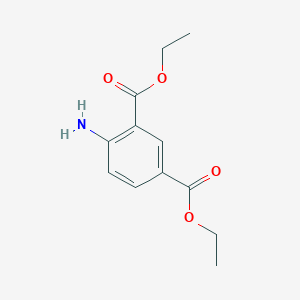
2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole
Overview
Description
2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole is a versatile chemical compound with immense potential in scientific research. Its unique structure allows for multifaceted applications, ranging from drug synthesis to catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole typically involves the reaction of thiazole derivatives with tert-butoxycarbonyl (Boc) protected amines. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors. These methods ensure high yield and purity of the compound. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives of thiazole, such as thiazole aldehydes, thiazole carboxylic acids, and thiazole alcohols .
Scientific Research Applications
2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a drug candidate in the treatment of various diseases.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of 2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole include:
- 2-(N-t-butoxycarbonylamino)methyl-4-hydroxymethylthiazole
- 2-(N-t-butoxycarbonylamino)methyl-5-methylthiazole
- 2-(N-t-butoxycarbonylamino)methyl-5-ethylthiazole
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which allows for a broader range of chemical reactions and applications. Its hydroxymethyl group provides additional reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[[5-(hydroxymethyl)-1,3-thiazol-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-10(2,3)15-9(14)12-5-8-11-4-7(6-13)16-8/h4,13H,5-6H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEMBOMSMMUQQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(S1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide](/img/structure/B2745343.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[2-(dimethylamino)ethyl]amino}acetamide](/img/structure/B2745346.png)
![N-(2-fluorophenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2745348.png)





![[Ru(bpm)3][Cl]2, AldrichCPR](/img/structure/B2745356.png)



